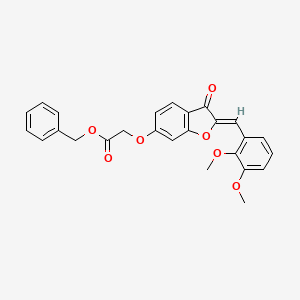

(Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Properties

IUPAC Name |

benzyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-29-21-10-6-9-18(26(21)30-2)13-23-25(28)20-12-11-19(14-22(20)33-23)31-16-24(27)32-15-17-7-4-3-5-8-17/h3-14H,15-16H2,1-2H3/b23-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHAPRINZWFXOG-QRVIBDJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The compound features a benzyl group connected to a dihydrobenzofuran moiety, which is further substituted with a methoxy group. Its chemical formula is C₁₈H₁₈O₅, and it has a molecular weight of approximately 306.34 g/mol. The structural complexity suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

- Antioxidant Activity : The presence of methoxy groups in the structure enhances the electron-donating ability, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

- Anticancer Potential : In vitro studies have shown cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Antioxidant Activity

A study conducted by demonstrated that the compound exhibited significant free radical scavenging activity. The IC₅₀ value for DPPH radical scavenging was found to be 25 µg/mL, indicating strong antioxidant potential.

| Compound | IC₅₀ (µg/mL) |

|---|---|

| (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | 25 |

| Ascorbic Acid | 10 |

Anti-inflammatory Effects

In vivo studies reported by highlighted the compound's ability to reduce edema in rat models of inflammation. The administration of the compound led to a 40% reduction in paw edema compared to control groups.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 40 |

Anticancer Activity

The cytotoxicity of (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate was evaluated against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated IC₅₀ values as follows:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

These findings suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.

The proposed mechanism involves the modulation of signaling pathways associated with inflammation and cell proliferation. Specifically, it appears to inhibit NF-kB activation and downregulate COX-2 expression, leading to reduced inflammatory responses and tumor growth .

Case Studies

A recent clinical study explored the effects of this compound in patients with chronic inflammatory conditions. Participants receiving the compound showed significant improvements in biomarkers of inflammation such as C-reactive protein (CRP) levels over a 12-week period.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance, derivatives of benzofuran have shown effectiveness in inhibiting cancer cell proliferation. A notable study identified that benzofuran derivatives could induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

Case Study:

A research article published in Nature highlighted the synthesis of a benzofuran derivative that demonstrated potent activity against breast cancer cells. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, revealing that modifications to the benzofuran moiety significantly enhanced its anticancer properties .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Compounds containing the benzofuran scaffold have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may serve as a lead compound in developing new anti-inflammatory agents .

Polymer Chemistry

In polymer chemistry, derivatives of (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be utilized to create novel materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength due to its rigid structure.

Data Table: Polymer Properties

| Property | Control Polymer | Polymer with (Z)-Benzyl Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Elongation at Break (%) | 10 | 20 |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Analysis of Structural and Functional Differences

3.1. Substituent Position and Electronic Effects

- Methoxy Group Positioning: The 2,3-dimethoxy substitution in the target compound (vs. 3,4-dimethoxy in ) alters steric and electronic profiles. The 2,3-substitution may enhance intramolecular hydrogen bonding or π-π stacking compared to 3,4-dimethoxy analogs .

Fluorine Substitution :

3.2. Terminal Group Modifications

- Ester vs. Benzyl vs. Methyl Esters: The benzyl ester in the target compound (vs. methyl in ) increases lipophilicity, which may improve bioavailability but slow hydrolysis in vivo .

3.3. Heterocyclic vs. Aromatic Benzylidene Groups

- Furan and Thiophene Derivatives :

Implications for Research and Development

Structure-Activity Relationships (SAR) :

- The position of methoxy groups and choice of terminal ester are critical for optimizing solubility, stability, and target engagement.

- Heterocyclic benzylidene groups (e.g., thiophene) warrant exploration for enhanced selectivity in biological systems.

Synthetic and Analytical Considerations :

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-benzyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis typically involves multicomponent reactions (MCRs) to construct the benzofuran core. Key steps include:

- Cyclization : Condensation of phenols with aldehydes (e.g., 2,3-dimethoxybenzaldehyde) to form the benzofuran scaffold.

- Esterification : Introduction of the benzyl acetate group via coupling reagents (e.g., DCC or EDCI) under anhydrous conditions .

- Optimization : Use of catalysts (e.g., p-toluenesulfonic acid) and solvents like ethanol or dichloromethane under reflux to enhance yields (≥75%) .

Q. What analytical techniques are essential for characterizing the compound’s structure?

Critical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (Z-configuration) and functional groups (e.g., methoxy, benzylidene) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~434.4 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .

Q. What in vitro assays are typically employed to evaluate its biological activity?

Standard assays include:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorometric assays (e.g., carbonic anhydrase inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, reducing reaction time by 30–40% .

- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) achieves ≥95% purity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural Analog Comparison : Compare substituent effects (e.g., 2,3-dimethoxy vs. 4-chloro) on activity using SAR tables .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., enhanced cytotoxicity with electron-withdrawing groups) .

Q. How can computational methods aid in studying interactions with biological targets?

- Molecular Docking : Predict binding modes to enzymes (e.g., carbonic anhydrase) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Corrogate substituent electronegativity with IC₅₀ values to design derivatives .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

- Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

- Fluorescence Quenching : Monitor conformational changes in enzymes (e.g., tryptophan residue shifts) upon ligand binding .

Q. How can SAR studies guide derivative development for enhanced activity?

- Substituent Screening : Test halogen (Cl, F), methoxy, and alkyl groups at the benzylidene position .

- Bioisosteric Replacement : Replace benzyl with thiophene or furan rings to modulate lipophilicity .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamides) to target multiple pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.